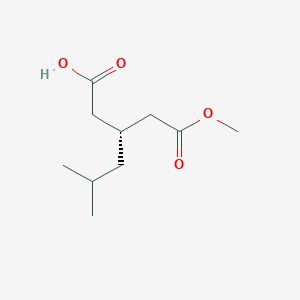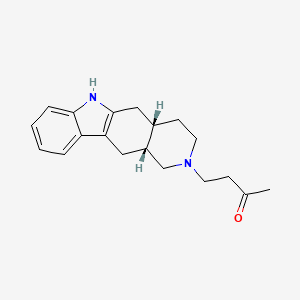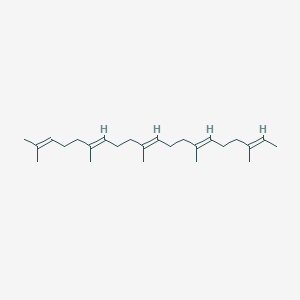
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene . This compound is characterized by its molecular formula C25H42 and a molecular weight of 342.601 . It is an achiral molecule with no defined stereocenters and four E/Z centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene typically involves the use of organic synthesis techniques. The process may include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often alkenes or alkynes.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Applications De Recherche Scientifique
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraene
- 2,6,10,14,18-hexamethyl-2,6,10,14,18-docosapentaene
Uniqueness
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
7431-92-7 |
|---|---|
Formule moléculaire |
C25H42 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene |
InChI |
InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+ |
Clé InChI |
IMXDCJPVYKXJPD-FMOJUEAUSA-N |
SMILES isomérique |
C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


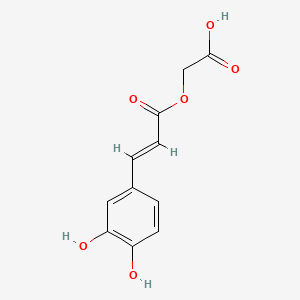
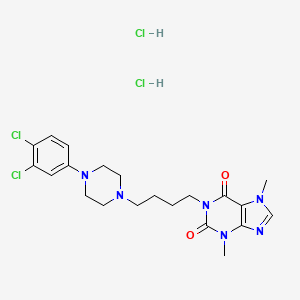
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
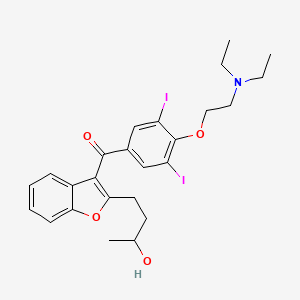

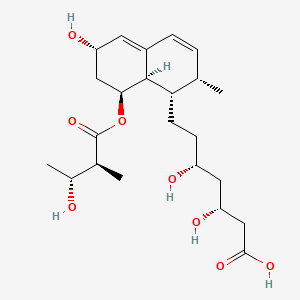
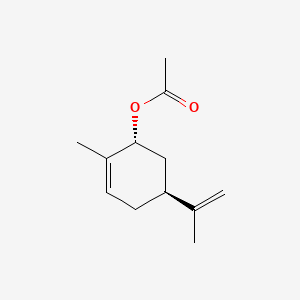


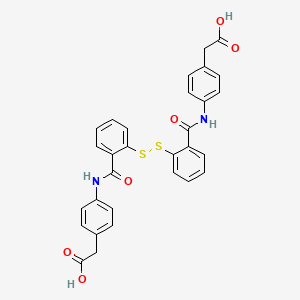
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

